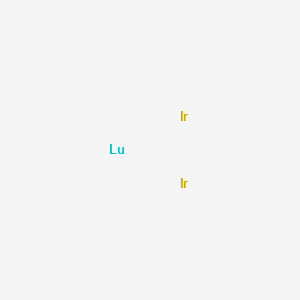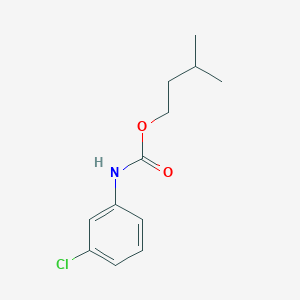
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- is an organic compound with the molecular formula C11H19N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexene ring substituted with a methyl group at the sixth position
準備方法
The synthesis of Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions to form the desired product . Industrial production methods may involve similar reactions but optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural properties make it a valuable tool in studying biological systems and interactions.
Industry: The compound can be used in the production of polymers, surfactants, solvents, and lubricants.
作用機序
The mechanism of action of Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The pyrrolidine ring’s nitrogen atom can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target molecules.
類似化合物との比較
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- can be compared with other similar compounds, such as:
Pyrrolidine, 1-(1-cyclohexen-1-yl)-: This compound has a similar structure but lacks the methyl group at the sixth position, which can influence its reactivity and interactions.
Cyclohexanone pyrrolidine enamine: Another related compound with different substituents on the cyclohexene ring, affecting its chemical properties and applications.
The presence of the methyl group in Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- adds to its uniqueness, potentially altering its chemical behavior and expanding its range of applications.
特性
CAS番号 |
5049-51-4 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC名 |
1-(6-methylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h7,10H,2-6,8-9H2,1H3 |
InChIキー |
WDIZWPQYJJESNU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC=C1N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


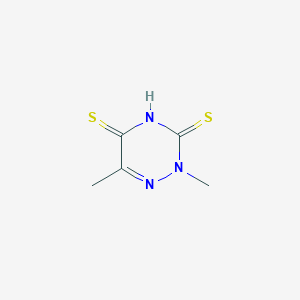
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
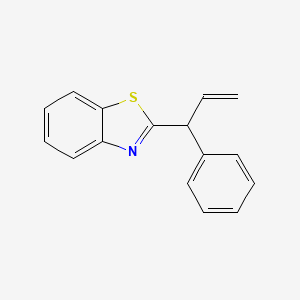
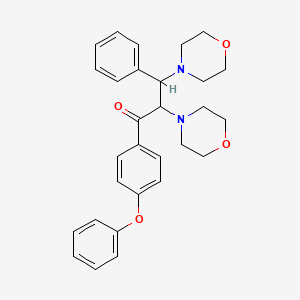
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)


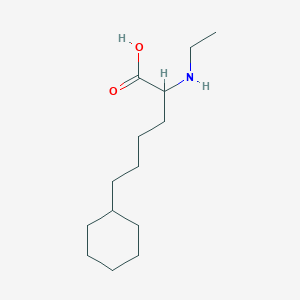
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
